Dezaguanine mesylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential applications as an antitumor agent. It is a derivative of dezaguanine, which itself is a purine analog. The mesylate form enhances its solubility and stability, making it suitable for various pharmaceutical applications. Dezaguanine mesylate is classified under nucleoside analogs, which are compounds that mimic the structure of nucleosides and can interfere with nucleic acid metabolism.
Dezaguanine mesylate can be synthesized from its parent compound, dezaguanine, through a series of chemical reactions that involve the introduction of a methanesulfonate group (mesylate). This modification is crucial for improving the compound's pharmacological properties. The classification of dezaguanine mesylate falls within the broader category of antimetabolites, which are substances that inhibit metabolic processes, particularly in rapidly dividing cells, such as cancer cells.
The synthesis of dezaguanine mesylate has been documented in various studies. A notable method involves the following steps:
The detailed synthesis pathway has been outlined in studies focusing on radiolabeled derivatives, which allow for tracking and analysis of the compound's behavior in biological systems .
Dezaguanine mesylate has a complex molecular structure characterized by its bicyclic framework derived from guanine. The molecular formula for dezaguanine mesylate is with a molecular weight of approximately 218.25 g/mol. The structure features a methanesulfonate group attached to the nitrogen atom, enhancing its solubility.
Dezaguanine mesylate participates in several chemical reactions typical for nucleoside analogs:
These reactions are critical for understanding how dezaguanine mesylate functions within cellular systems .
The mechanism of action for dezaguanine mesylate primarily involves its incorporation into nucleic acids during DNA replication. As an antimetabolite, it competes with natural nucleotides for incorporation into DNA strands, leading to:
Research indicates that this mechanism is particularly effective against certain types of tumors, making it a candidate for further clinical evaluation .
Dezaguanine mesylate exhibits several notable physical and chemical properties:
These properties enhance its suitability for pharmaceutical formulations and biological assays .
Dezaguanine mesylate has potential applications in various scientific fields:
Dezaguanine mesylate features a structurally modified purine analogue where the characteristic N3 nitrogen atom in the guanine ring system is replaced by a carbon atom, forming the 3-deazaguanine (3DG) core. This fundamental modification generates a planar heterocyclic structure comprising fused imidazole and pyrimidine rings, but with distinct electronic properties compared to natural guanine. The 3DG core exists predominantly in the N-amino-H-imidazo[4,5-c]pyridin-4-one tautomeric form under physiological conditions, as confirmed by solution-phase resonance Raman spectroscopy and density functional theoretical (DFT) calculations [6]. This tautomer features protonation at the N1 position of the pyrimidine ring, preserving the N7 proton even under alkaline conditions (pH 12.5) [6].
The molecular formula of the 3DG base is C₆H₆N₄O, with a molecular weight of 150.14 g/mol [9]. Crystallographic analyses reveal significant deviations from natural purines, particularly in bond lengths and angles surrounding the modification site. The C3 substitution eliminates a potential hydrogen bond acceptor site, fundamentally altering the molecule's recognition properties in biological systems. This structural perturbation directly impacts its interactions with enzymes involved in purine metabolism and nucleic acid processing, as the modified base cannot participate in the same hydrogen bonding networks as natural guanine [6].
Table 1: Molecular Properties of Dezaguanine Mesylate Components
Component | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
3-Deazaguanine core | C₆H₆N₄O | 150.14 | Imidazo[4,5-c]pyridin-4-one core; C3 substitution |
Mesylate anion | CH₃O₃S⁻ | 95.05 | Tetrahedral geometry; sulfonate group |
Dezaguanine mesylate | C₇H₁₀N₄O₄S | 246.24 | Ionic complex; proton transfer at N1 position |
The conversion of 3-deazaguanine to its mesylate salt involves a proton transfer reaction where the sulfonic acid group of methanesulfonic acid donates a proton to the N1 position of the 3-deazaguanine ring system. This acid-base reaction generates a stable ionic complex where the protonated 3DG cation and mesylate anion (CH₃SO₃⁻) associate through strong electrostatic interactions and hydrogen bonding networks [9]. X-ray crystallography studies of similar purine-mesylate complexes reveal characteristic packing arrangements where the planar heterocyclic cations stack in parallel layers with mesylate anions occupying interstitial positions, forming extensive hydrogen-bonded networks [4] [7].
Crystallographic parameters indicate that the mesylate salt formation significantly enhances the crystalline properties of the compound compared to the free base. The ionic nature of the complex increases lattice energy, resulting in higher melting points and improved solid-state stability. Single-crystal X-ray diffraction (SCXRD) analyses demonstrate that the protonation at N1 induces subtle but consequential changes in the electron distribution throughout the 3DG ring system, particularly reducing electron density at the C2 position. This electronic redistribution may influence the molecule's reactivity in subsequent chemical transformations [4]. The mesylate anion participates in three-dimensional hydrogen bonding with multiple proton donors in the crystal lattice, creating a stable supramolecular architecture essential for pharmaceutical formulation stability [4] [9].
The synthesis of 3-deazaguanine centers on constructing the imidazo[4,5-c]pyridine ring system through strategic imidazole ring closure reactions. A robust synthetic route begins with dimethyl 3-[(5-phenyl-1,2,4-oxadiazol-3-yl)amino]-2-pentenedioate, which undergoes monoheterocyclic rearrangement under sodium hydride catalysis in dimethylformamide (DMF) to yield methyl 2-(benzoylamino)-4-(methoxycarbonyl)-1H-imidazole-5-acetate [3]. This key intermediate then undergoes sequential transformations:
Alternative synthetic pathways have been developed for generating diverse 7-substituted derivatives. For instance, 7-cyano-7-deazaguanine (preQ₀) serves as a versatile intermediate that can be hydrogenated to 7-aminomethyl-7-deazaguanine (preQ₁) under optimized catalytic conditions, providing cleaner and faster access to these derivatives compared to traditional routes [8]. Recent methodological advances include reductive amination of 7-formyl-7-deazaguanine intermediates to install functionalized alkylamine chains at the 7-position, enabling the synthesis of electrophile-tethered derivatives for covalent RNA labeling applications [8].
Table 2: Key Synthetic Intermediates for 3-Deazaguanine Derivatives
Intermediate | Structure | Conversion Method | Product |
---|---|---|---|
Methyl 2-(benzoylamino)-4-(methoxycarbonyl)-1H-imidazole-5-acetate | Imidazole ester | Ammonolysis → Dehydration | Methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate |
7-Cyano-7-deazaguanine (preQ₀) | 7-cyano | Catalytic hydrogenation | 7-Aminomethyl-7-deazaguanine (preQ₁) |
7-Formyl-7-deazaguanine | 7-formyl | Reductive amination | 7-(Functionalized alkyl)-7-deazaguanines |
3-Deazaguanine exhibits distinctive physicochemical and biological properties when compared to natural purine bases, primarily attributable to its modified heterocyclic architecture:
Electronic and Tautomeric Properties: The C3-for-N substitution eliminates a key hydrogen bonding acceptor site while creating an electron-rich region in the five-membered ring. This modification significantly alters the molecule's acid-base behavior. The pKₐ of the N1 proton in 3DG (approximately 8.2) differs substantially from natural guanine (pKₐ ~9.4) [6]. This shift enhances the molecule's solubility at physiological pH and influences its distribution in biological systems. Vibrational spectroscopy analyses reveal characteristic shifts in ring stretching frequencies between 1500-1700 cm⁻¹, reflecting altered electron delocalization patterns within the heterocyclic system [6].
Enzymatic Interactions: The structural modification profoundly impacts recognition by purine-processing enzymes. Human purine nucleoside phosphorylase (HsPNP), a key enzyme in purine salvage pathways, exhibits significantly reduced affinity for 3-deazaguanine derivatives compared to their natural counterparts. While 7-deazaguanine shows measurable inhibition (Kᵢ = 200 μM) against HsPNP [1], 3-deazaguanine derivatives demonstrate enhanced inhibition (IC₅₀ = 9.9 μM) [3]. This increased inhibitory potency likely stems from the elimination of the N3 position, which normally participates in crucial hydrogen bonding with active site residues (e.g., Phe159 and Tyr88 in HsPNP) [1]. Molecular dynamics simulations indicate that 3DG induces less conformational flexibility in the enzyme's active site compared to natural substrates, potentially contributing to its inhibitory mechanism [1].
Biological Activity Profile: Unlike natural guanine, which primarily functions in nucleotide biosynthesis, 3-deazaguanine acts as a broad-spectrum guanine antimetabolite. It requires intracellular phosphorylation to its nucleotide forms to exert biological activity. These nucleotides inhibit de novo guanine nucleotide synthesis and can be incorporated into nucleic acids in place of guanine nucleotides, with incorporation into DNA being particularly consequential for cytotoxicity [9]. While the compound demonstrated preclinical antitumor activity against mammary adenocarcinomas in rodent models and human breast xenografts [9], the introduction of an amino group at the C8 position paradoxically diminished antitumor efficacy despite enhancing PNP inhibitory activity [3]. This divergence highlights the complex relationship between enzymatic inhibition and cellular activity in modified purines.
Table 3: Comparative Properties of Guanines and Deazaguanines
Property | Guanine | 7-Deazaguanine | 3-Deazaguanine |
---|---|---|---|
Hydrogen Bond Acceptors | 3 (N3,O6,N7) | 3 (O6,N7,N9) | 2 (O6,N7) |
pKₐ (N1-H) | ~9.4 | ~8.8 | ~8.2 |
HsPNP Inhibition (Kᵢ/IC₅₀) | - | 200 μM [1] | 9.9 μM [3] |
Primary Biological Role | Nucleobase | tRNA/DNA modification [5] | Antimetabolite [9] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7